

An In-depth Technical Guide to AP-102: A Novel Somatostatin Analog

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Compound of Interest

Compound Name: AP-102

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-102 is a synthetic, disulfide-bridged peptide and a novel somatostatin analog (SSA) with a well-characterized profile as a dual ligand for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of **AP-102**. It includes detailed experimental protocols for key assays relevant to its biological characterization and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Physicochemical Properties

AP-102 is a synthetic peptide with specific modifications, including iodinated tyrosine residues, which enhance its lipophilicity and receptor binding affinity.^[1] The physical and chemical properties of **AP-102** are summarized in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Reference / Method
IUPAC Name	(4R,7S,10S,13R,16S,19R)-19- [[[(2R)-2-amino-3-(4-amino-3- iodophenyl)propanoyl]amino]-1 0-(4-aminobutyl)-N-[(2S,3R)-1- amino-3-hydroxy-1-oxobutan- 2-yl]-16-[(4-hydroxy-3- iodophenyl)methyl]-13-(1H- indol-3-ylmethyl)-6,9,12,15,18- penta-oxo-7-propan-2-yl-1,2- dithia-5,8,11,14,17- pentazacycloicosane-4- carboxamide	[1]
CAS Number	846569-60-6	[1]
Molecular Formula	C ₅₀ H ₆₆ I ₂ N ₁₂ O ₁₀ S ₂	[1]
Molecular Weight	1313.08 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Estimated to be soluble in aqueous buffers at physiological pH, with solubility potentially enhanced by using organic co-solvents such as DMSO for stock solutions.	General peptide solubility guidelines.[2][3]
Isoelectric Point (pI)	Estimated to be in the basic range (pH > 7.5) due to the presence of multiple basic residues (lysine and amino groups).	Estimated based on amino acid composition.[4][5]
LogD (pH 7.4)	1.2	[1]
Stability	Stable as a lyophilized powder when stored at -20°C. In solution, stability is dependent	General knowledge of peptide stability.

on pH and temperature, with potential for oxidation of the disulfide bridge and degradation at extreme pH values.

Pharmacological Profile

AP-102 is a potent somatostatin analog with high affinity for both SSTR2 and SSTR5, distinguishing it from other SSAs that may show more selective binding.

Parameter	SSTR2	SSTR5	Reference
IC ₅₀ (pM)	283	773	[1][6]
EC ₅₀ for cAMP inhibition (pM)	288	8,526	[1][6]

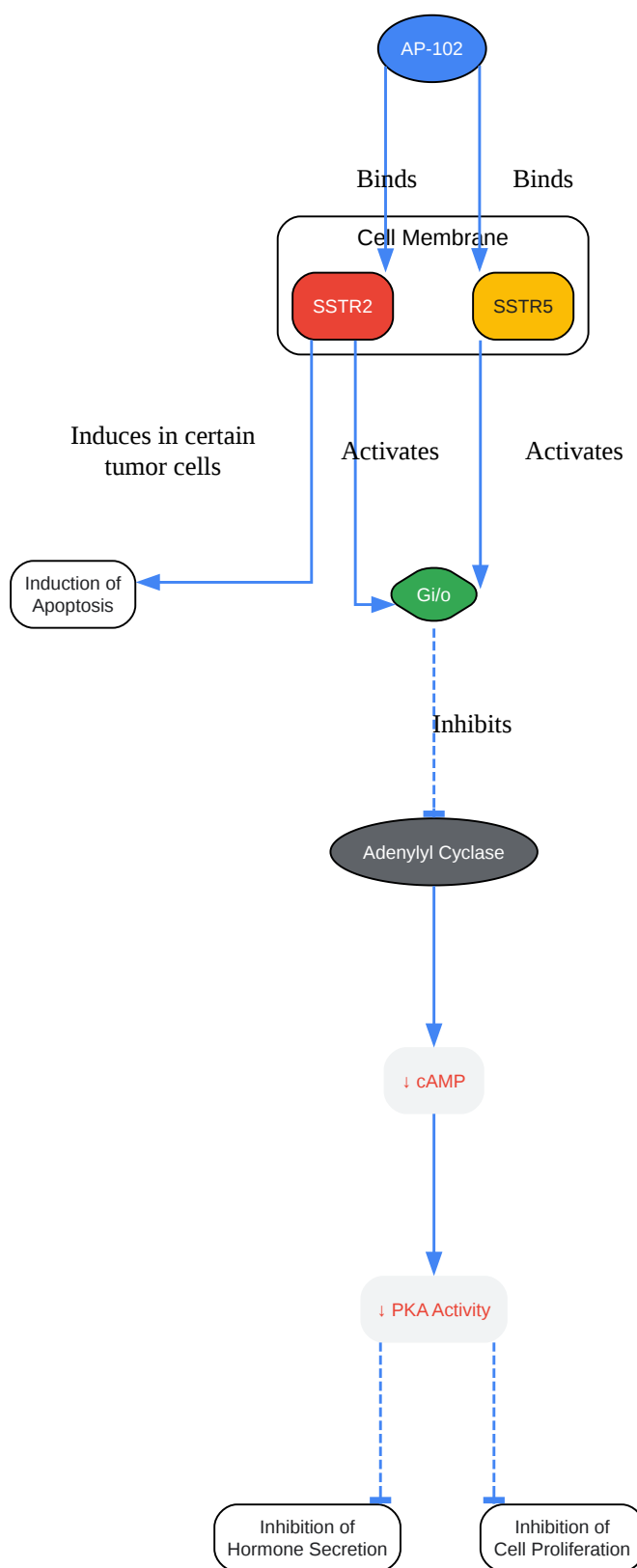
Mechanism of Action

AP-102 exerts its biological effects primarily through the activation of SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[7] The binding of **AP-102** to these receptors initiates a cascade of intracellular signaling events.

Signaling Pathways

Upon activation by **AP-102**, SSTR2 and SSTR5 couple to inhibitory G-proteins (Gai/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and the modulation of cell proliferation.[1] Recent studies have also indicated that SSTR2 and SSTR5 can couple to the Gq/11 pathway.[8]

The following diagram illustrates the primary signaling pathway initiated by **AP-102** binding to SSTR2 and SSTR5.



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AP-102 Signaling Pathway

Cellular Effects

- **Inhibition of Hormone Secretion:** By reducing intracellular cAMP levels, **AP-102** effectively suppresses the secretion of various hormones, a key therapeutic goal in conditions like acromegaly.[\[1\]](#)
- **Antiproliferative Effects:** **AP-102** has been shown to inhibit the proliferation of cells expressing SSTR2 and SSTR5.[\[6\]](#)
- **Induction of Apoptosis:** Notably, at a concentration of 10 nM, **AP-102** has been observed to induce apoptosis in neuroendocrine tumor cells that express SSTR2.[\[1\]](#)

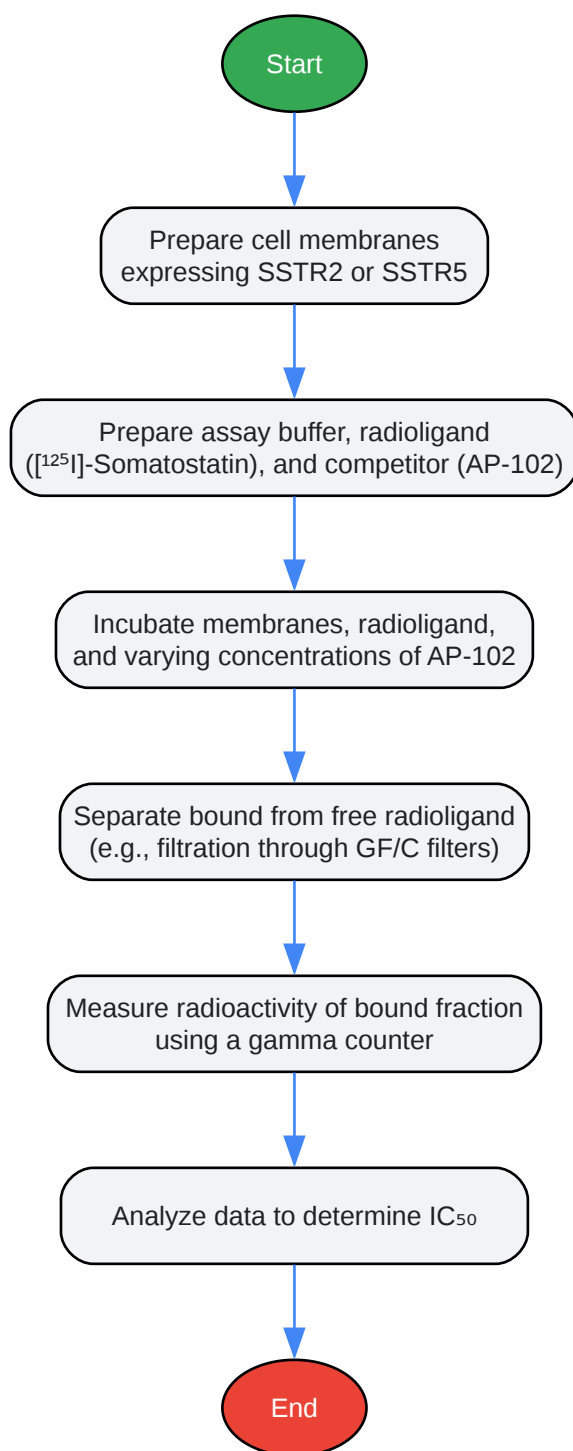
Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of **AP-102**.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **AP-102** for SSTR2 and SSTR5.

Workflow Diagram:



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Receptor Binding Assay Workflow

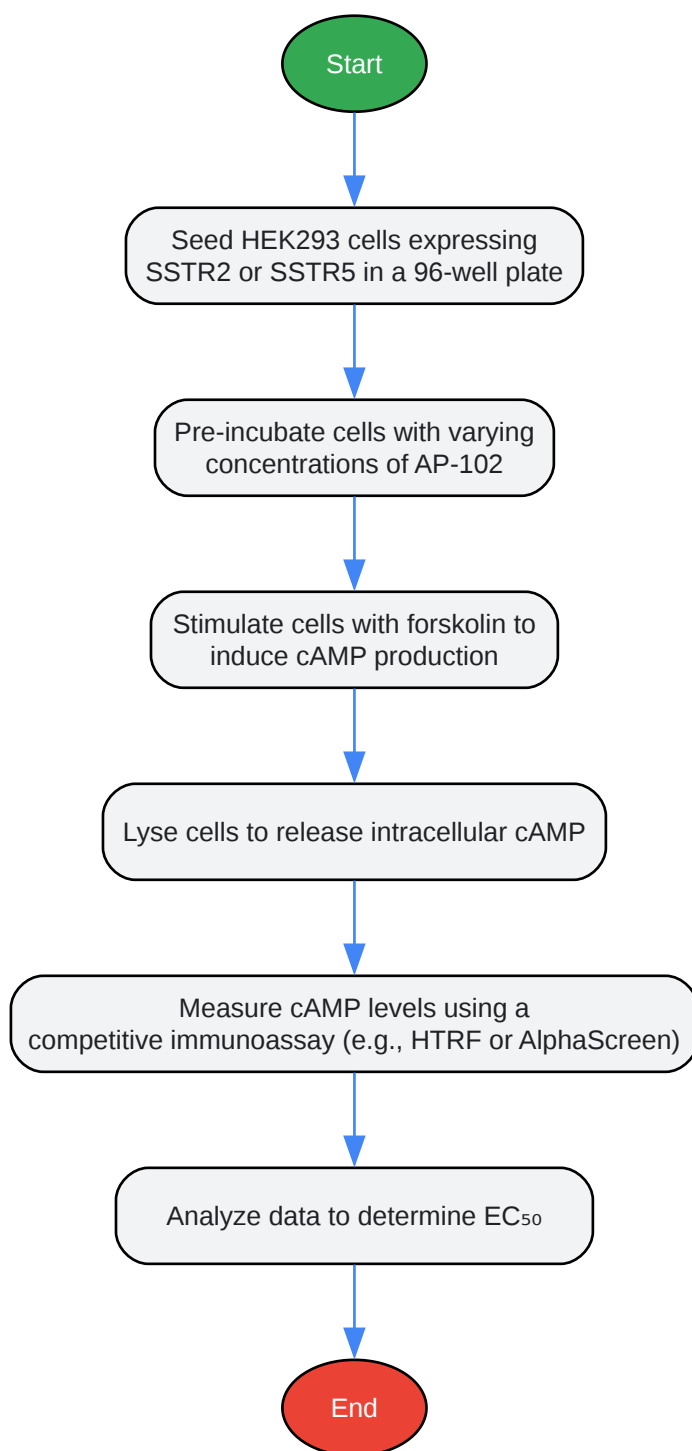
Methodology:

- **Cell Membrane Preparation:** Utilize HEK293 cells stably transfected with human SSTR2 or SSTR5.^[6] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
- **Assay Buffer:** Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
- **Reaction Mixture:** In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled somatostatin (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and serial dilutions of **AP-102**.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
- **Separation:** Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer. Wash the filters to remove unbound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of **AP-102** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

cAMP Inhibition Assay

This protocol measures the ability of **AP-102** to inhibit forskolin-induced cAMP production in cells expressing SSTR2 or SSTR5.

Workflow Diagram:



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cAMP Inhibition Assay Workflow

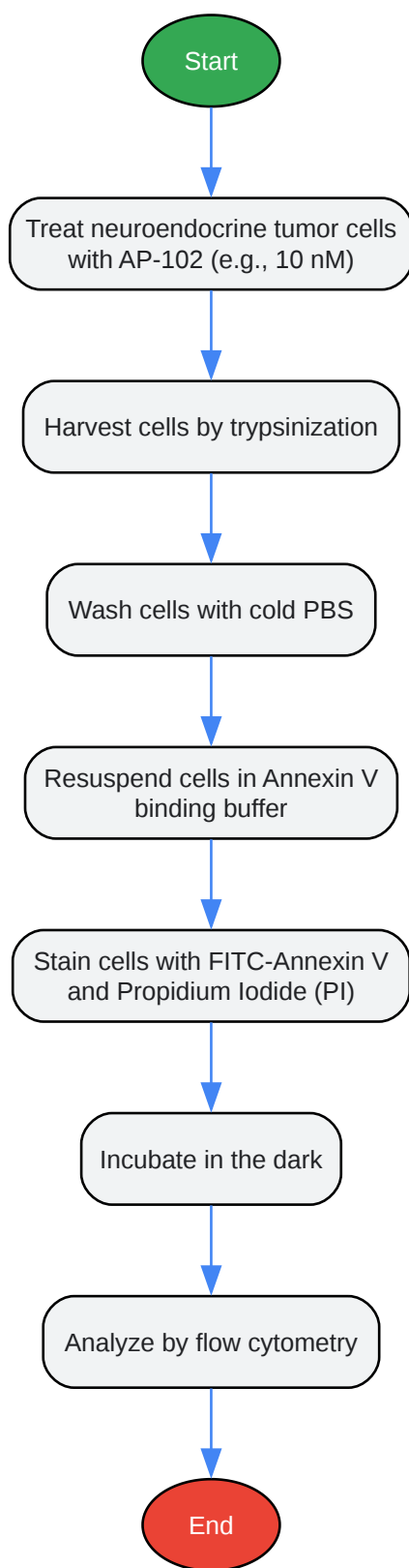
Methodology:

- Cell Culture: Plate HEK293 cells expressing SSTR2 or SSTR5 in a 96-well plate and culture overnight.
- Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of **AP-102**. Incubate for a short period (e.g., 15 minutes).
- Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes at 37°C).
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the **AP-102** concentration. Determine the EC₅₀ value (the concentration of **AP-102** that produces 50% of the maximal inhibition of forskolin-induced cAMP production) using a sigmoidal dose-response curve fit.

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in neuroendocrine tumor cells treated with **AP-102**.

Workflow Diagram:



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Apoptosis Assay Workflow

Methodology:

- **Cell Treatment:** Culture neuroendocrine tumor cells (e.g., BON-1 or QGP-1) and treat with **AP-102** at the desired concentration (e.g., 10 nM) for a specified duration (e.g., 24-48 hours). Include untreated and positive controls.
- **Cell Harvesting:** Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.[9][10][11]
- **Incubation:** Incubate the cells in the dark at room temperature for approximately 15 minutes. [12]
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >600 nm.
- **Data Interpretation:**
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Clinical Development

AP-102 was advanced to preclinical stages by Amryt Pharma for the potential treatment of acromegaly and Cushing's syndrome.[1] However, its development was discontinued in 2021. [1] Preclinical studies in rat models indicated that **AP-102** effectively suppressed growth hormone without causing hyperglycemia, a side effect observed with some other somatostatin analogs like pasireotide.[1][13] This favorable metabolic profile was attributed to its balanced activity at SSTR2 and SSTR5, avoiding excessive inhibition of insulin secretion via SSTR5 on pancreatic β -cells.[1]

Conclusion

AP-102 is a potent somatostatin analog with a unique pharmacological profile characterized by its dual affinity for SSTR2 and SSTR5. Its ability to inhibit hormone secretion and cell proliferation, coupled with its capacity to induce apoptosis in certain tumor cells, underscores its therapeutic potential. The detailed methodologies and signaling pathway information provided in this guide offer a comprehensive resource for the scientific community to further explore the biological activities and potential applications of **AP-102** and similar compounds. While its clinical development has been halted, the preclinical data, particularly its neutral effect on glucose metabolism, provide valuable insights for the future design of next-generation somatostatin analogs with improved safety profiles.

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